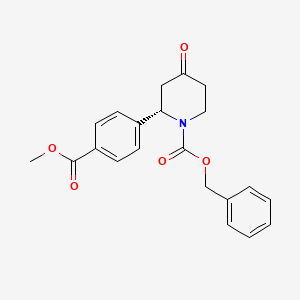
Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate, also known as benzyl 4-oxo-piperidine-1-carboxylate (BOPC), is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, a cyclic organic compound found in many natural products, and is used as a building block for the synthesis of other organic compounds. BOPC has been used in the synthesis of various compounds, including peptides, amino acids, and nucleosides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BOPC has been studied for its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
BOPC has been used in a variety of scientific research applications, including the synthesis of peptides, amino acids, and nucleosides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BOPC has been studied for its potential use as a drug delivery system, as well as its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential use in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of BOPC is not well understood. It is believed that BOPC may act as a proton shuttle, allowing the transfer of protons from one molecule to another. This may allow BOPC to facilitate the transfer of protons from one molecule to another, which could lead to the formation of new compounds. Additionally, BOPC may act as a catalyst, allowing the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOPC are not well understood. It has been shown to have a variety of effects on cell cultures, including the inhibition of cell proliferation and the induction of apoptosis. BOPC has also been shown to have an effect on the expression of certain genes, which could potentially lead to the development of novel therapeutic compounds.
Advantages and Limitations for Lab Experiments
The use of BOPC in laboratory experiments has a number of advantages and limitations. One of the main advantages is its relatively low cost, which makes it an attractive option for use in laboratory experiments. Additionally, BOPC is relatively easy to synthesize, which makes it a viable option for use in a variety of laboratory experiments. However, there are some limitations to the use of BOPC in laboratory experiments, including its potential toxicity and its potential to interfere with the synthesis of other compounds.
Future Directions
The potential applications of BOPC are numerous, and there are a variety of future directions that could be explored. One potential direction is the development of novel therapeutic compounds using BOPC as a building block. Additionally, further research into the biochemical and physiological effects of BOPC could lead to the development of new drugs and therapeutic agents. Finally, BOPC could be used in the synthesis of new agrochemicals, which could have a variety of applications in the agricultural industry.
Synthesis Methods
BOPC can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxycarbonylphenyl isocyanide with piperidine-1-carboxylic acid, which produces the desired product. This reaction can be catalyzed using a variety of catalysts, including palladium and copper. Other methods of synthesis include the reaction of 4-methoxycarbonylphenyl isocyanide with piperidine-1-carboxylic acid in the presence of a base, such as sodium hydroxide, and the reaction of piperidine-1-carboxylic acid with 4-methoxycarbonylphenyl isocyanide in the presence of a Lewis acid, such as zinc chloride.
properties
IUPAC Name |
benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKFGKVAVFESV-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














